
2,3-Dibromo-9,10(1',2')-benzenoanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is a polycyclic aromatic hydrocarbon with two bromine atoms attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene typically involves the selective halogen-lithium exchange of 1,2-dihaloarenes followed by successive [2+4] cycloadditions of arynes and isobenzofurans . This method allows for the rapid construction of polycyclic compounds, which serve as useful synthetic intermediates for the preparation of various polyacene derivatives.
Industrial Production Methods
化学反应分析
Types of Reactions
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include n-Butyllithium (n-BuLi) for halogen-lithium exchange, and various arynophiles for cycloaddition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized polycyclic aromatic compounds, which can be further utilized as intermediates in the synthesis of more complex molecules .
科学研究应用
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of polyacene derivatives and other complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
作用机制
The mechanism by which 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene exerts its effects involves the formation of reactive intermediates, such as arynes, which can undergo further reactions to form complex polycyclic structures. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the bromine atoms and the stability of the resulting polycyclic aromatic compounds.
相似化合物的比较
Similar Compounds
1,2-Dibromoanthracene: Another dibromo-substituted anthracene with similar reactivity but different substitution patterns.
9,10-Dibromoanthracene: A compound with bromine atoms at different positions, leading to different reactivity and applications.
2,3-Dibromo-9,10-dihydro-9,10-epoxyanthracene:
Uniqueness
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex polycyclic structures. This uniqueness makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C20H12Br2 |
|---|---|
分子量 |
412.1 g/mol |
IUPAC 名称 |
4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H12Br2/c21-17-9-15-16(10-18(17)22)20-12-6-2-1-5-11(12)19(15)13-7-3-4-8-14(13)20/h1-10,19-20H |
InChI 键 |
QFESQSDROMKWED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC(=C(C=C35)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976012.png)

![3-(4-Chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]propanoic acid](/img/structure/B11976017.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11976053.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)
